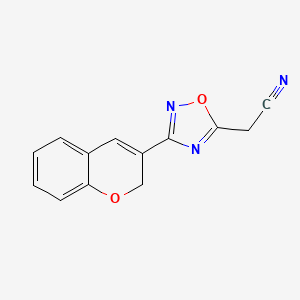
3-((tert-Butylimino)methyl)-7-methylquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((tert-Butylimino)methyl)-7-methylquinolin-2(1H)-one is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a tert-butyl group, which is known for its steric hindrance and stability, making it an interesting subject for chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butylimino)methyl)-7-methylquinolin-2(1H)-one typically involves the condensation of 7-methylquinolin-2(1H)-one with tert-butyl isocyanide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
These systems offer advantages in terms of efficiency, scalability, and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinoline ring.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Amino derivatives.
Substitution: Halogenated quinoline derivatives.
Applications De Recherche Scientifique
3-((tert-Butylimino)methyl)-7-methylquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-((tert-Butylimino)methyl)-7-methylquinolin-2(1H)-one involves its interaction with various molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity to enzymes and receptors. The quinoline ring can intercalate with DNA, affecting gene expression and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
7-Methylquinolin-2(1H)-one: A precursor in the synthesis of the target compound.
tert-Butyl Isocyanide: Used in the synthesis of various tert-butyl derivatives.
Uniqueness
3-((tert-Butylimino)methyl)-7-methylquinolin-2(1H)-one is unique due to the presence of both the tert-butyl group and the quinoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
578752-46-2 |
|---|---|
Formule moléculaire |
C15H18N2O |
Poids moléculaire |
242.32 g/mol |
Nom IUPAC |
3-(tert-butyliminomethyl)-7-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C15H18N2O/c1-10-5-6-11-8-12(9-16-15(2,3)4)14(18)17-13(11)7-10/h5-9H,1-4H3,(H,17,18) |
Clé InChI |
KDRCQMWMQKXLRN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C=NC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



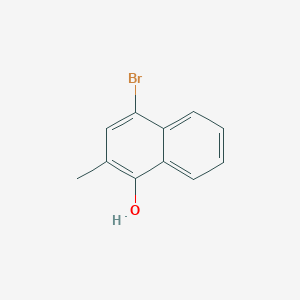
![6-(2-Chloroacetyl)-8-fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B11869678.png)
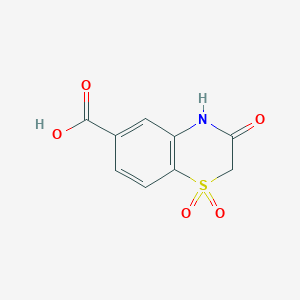
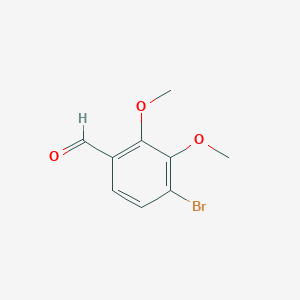
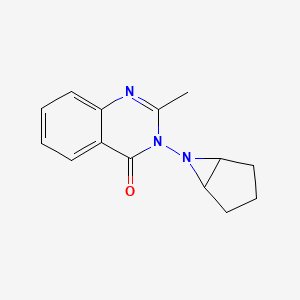

![6-Bromo-2-ethylthiazolo[5,4-b]pyridine](/img/structure/B11869710.png)



![5-Methyl-3-(pyridin-3-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11869752.png)

